4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid
CAS No.: 1008984-80-2
Cat. No.: VC4544962
Molecular Formula: C12H12ClF3N2O5S
Molecular Weight: 388.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008984-80-2 |
|---|---|
| Molecular Formula | C12H12ClF3N2O5S |
| Molecular Weight | 388.74 |
| IUPAC Name | 5-amino-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C12H12ClF3N2O5S/c13-8-2-1-6(5-7(8)12(14,15)16)24(22,23)18-9(11(20)21)3-4-10(17)19/h1-2,5,9,18H,3-4H2,(H2,17,19)(H,20,21) |
| Standard InChI Key | OBQXVMCPJCRGJK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates a butanoic acid backbone substituted at the second position with a 4-chloro-3-(trifluoromethyl)benzenesulfonamido group and at the fourth position with a carbamoyl moiety. This arrangement confers distinct electronic and steric properties critical for molecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂ClF₃N₂O₅S | |
| Molecular Weight | 388.74 g/mol | |
| IUPAC Name | 5-amino-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid | |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl | |
| Solubility | Soluble in polar organic solvents |
The presence of the sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity, while the trifluoromethyl (-CF₃) and chloro (-Cl) substituents contribute to lipophilicity and metabolic stability.
Synthesis and Manufacturing
| Compound | CAS No. | Key Functional Groups | Molecular Weight |
|---|---|---|---|
| Target Compound | 1008984-80-2 | -Cl, -CF₃, -CONH₂ | 388.74 |
| 2-[4-Chloro-3-(CF₃)PhSO₂NH]-4-SCH₃ butanoic acid | 1009232-49-8 | -Cl, -CF₃, -SCH₃ | 391.81 |
The substitution of carbamoyl (-CONH₂) with methylthio (-SCH₃) in the analog (CAS 1009232-49-8) demonstrates how minor structural changes alter solubility and reactivity .
Physicochemical and Analytical Characterization
Spectroscopic Profiles
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NMR: Predicted signals include a singlet for the trifluoromethyl group (-CF₃) at ~110 ppm in ¹⁹F NMR and downfield-shifted protons adjacent to the sulfonamide group in ¹H NMR.
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 388.74 (M+H⁺) with fragments corresponding to the sulfonamide and carboxylic acid moieties.
Biological Activity and Research Applications
Current Research Use
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties in kinase inhibitor development.
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Proteomics: Used in activity-based protein profiling (ABPP) to identify sulfonamide-targeted enzymes .
| Parameter | Recommendation | Source |
|---|---|---|
| Handling | Use PPE; avoid inhalation | |
| Disposal | Incinerate in approved facilities |
No acute toxicity data are available, but analogous sulfonamides exhibit moderate oral and dermal toxicity .
Future Directions
Targeted Drug Discovery
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Oncology: Integration into small-molecule inhibitors targeting tyrosine kinases or HDACs.
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Antimicrobials: Structural optimization to combat resistant pathogens.
Analytical Advancements
Development of HPLC-MS/MS methods for quantifying trace amounts in biological matrices .
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